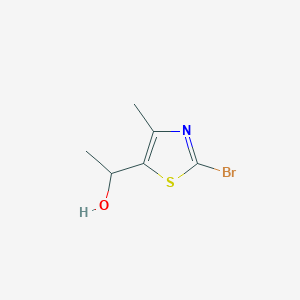

1-(2-Bromo-4-methylthiazol-5-yl)ethanol

Description

BenchChem offers high-quality 1-(2-Bromo-4-methylthiazol-5-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-4-methylthiazol-5-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H8BrNOS |

|---|---|

Molecular Weight |

222.11 g/mol |

IUPAC Name |

1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanol |

InChI |

InChI=1S/C6H8BrNOS/c1-3-5(4(2)9)10-6(7)8-3/h4,9H,1-2H3 |

InChI Key |

JZNKWTFPCFWIQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)Br)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Solubility of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol in Organic Solvents

Abstract

1-(2-Bromo-4-methylthiazol-5-yl)ethanol is a key heterocyclic intermediate in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its solubility profile across a range of organic solvents is a critical parameter that governs its utility in synthesis, purification, and formulation. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing the absence of extensive published data, this document focuses on equipping researchers, scientists, and drug development professionals with the theoretical principles and validated experimental protocols necessary to generate reliable solubility data in-house. We will explore the molecular characteristics of the target compound, apply fundamental solubility theories for predictive analysis, and provide a detailed, step-by-step methodology for quantitative solubility determination using the industry-standard shake-flask equilibrium method.

Part 1: Theoretical Framework and Predictive Analysis

The solubility of a solute in a solvent is dictated by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

Molecular Structure and Physicochemical Properties

To predict the solubility of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol, we must first dissect its molecular structure:

-

Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen. The nitrogen atom can act as a hydrogen bond acceptor.

-

Bromo and Methyl Groups: The bromo-substituent adds to the molecular weight and introduces a degree of polarity, while the methyl group is nonpolar.

-

Ethanol Side Chain (-CH(OH)CH₃): This is the most significant feature influencing solubility. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, imparting significant polarity to the molecule.

This combination of a polar, hydrogen-bonding side chain with a moderately polar heterocyclic core suggests that the compound will exhibit a nuanced solubility profile. It is not extremely polar nor is it entirely nonpolar.

Solvent Classification and Solubility Prediction

We can predict the compound's likely solubility by comparing its features to those of common organic solvents, which are often grouped by their polarity and hydrogen bonding ability.

| Solvent Class | Representative Solvents | Key Properties | Predicted Solubility of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol | Rationale |

| Polar Protic | Methanol, Ethanol | High polarity; capable of hydrogen bond donation and acceptance. | High to Very High | The solvent's hydroxyl groups can readily form strong hydrogen bonds with the ethanol side chain of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF) | High polarity; can accept hydrogen bonds but cannot donate. | Moderate to High | The polar nature of the solvents will interact favorably with the polar regions of the solute. The lack of hydrogen bond donation may slightly limit solubility compared to protic solvents. |

| Nonpolar | Toluene, Hexane, Cyclohexane | Low polarity; incapable of significant hydrogen bonding. | Low to Very Low | The significant energy required to break the solute-solute hydrogen bonds cannot be compensated by the weak van der Waals forces offered by nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Intermediate polarity; weak hydrogen bond acceptors. | Moderate | DCM can disrupt some solute-solute interactions and engage in dipole-dipole interactions, leading to reasonable solubility for many organic compounds. |

Part 2: Experimental Protocol for Solubility Determination

The most reliable method for determining the solubility of a new compound is through empirical measurement. The isothermal shake-flask method is a robust and widely accepted technique for generating accurate equilibrium solubility data. This protocol is a self-validating system because it is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol in a selected organic solvent at a constant temperature.

Materials:

-

1-(2-Bromo-4-methylthiazol-5-yl)ethanol (solid, purity >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Standard Curve:

-

Accurately weigh and dissolve a known amount of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol) to create a stock solution of known concentration.

-

Perform a serial dilution of the stock solution to create a series of calibration standards (e.g., 5-6 points covering the expected concentration range).

-

Inject each standard into the HPLC system and record the peak area.

-

Plot peak area versus concentration to generate a linear calibration curve. The R² value should be >0.99 for the curve to be considered valid.

-

-

Sample Preparation:

-

Add an excess amount of solid 1-(2-Bromo-4-methylthiazol-5-yl)ethanol to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. A good starting point is ~20-50 mg of solid per 1 mL of solvent.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples at a moderate speed for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium has been reached. The causality here is that thermodynamic equilibrium is a time-dependent process; insufficient agitation time can lead to an underestimation of the true solubility.

-

-

Sampling and Analysis:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for 1-2 hours, permitting the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial. The filtration step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of your previously established calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

-

Perform each experiment in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

-

Part 3: Application of Solubility Data

The quantitative data generated from this protocol is not merely an academic exercise; it is actionable intelligence for process development and formulation.

Decision-Making in Process Chemistry

The choice of solvent is paramount for reaction efficiency, product purity, and ease of isolation.

Caption: Using solubility data to guide process chemistry decisions.

-

Reaction Solvent: For a homogeneous reaction, a solvent with high solubility for all reactants is required. For 1-(2-Bromo-4-methylthiazol-5-yl)ethanol, this would likely be a polar solvent like ethanol or DMF.

-

Crystallization/Purification: An ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature. This differential allows for high product recovery upon cooling. Alternatively, an anti-solvent (in which the compound has very low solubility, like hexane) can be added to a solution (e.g., in ethyl acetate) to induce precipitation and purification.

References

-

Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

-

Title: The Shake-Flask Method for Solubility Determination Source: Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. URL: [Link]

Methodological & Application

Application Note: Chemoselective Reduction of 1-(2-Bromo-4-methylthiazol-5-yl)ethanone to 1-(2-Bromo-4-methylthiazol-5-yl)ethanol

Executive Summary

This application note details the synthesis of 1-(2-bromo-4-methylthiazol-5-yl)ethanol via the reduction of its corresponding ketone. This transformation is a critical intermediate step in the synthesis of dopamine agonists (e.g., Pramipexole analogs) and other thiazole-based pharmaceuticals.

The core challenge in this synthesis is chemoselectivity . The protocol must reduce the carbonyl group without affecting the C2-bromine atom, which is susceptible to hydrogenolysis under catalytic hydrogenation conditions or nucleophilic displacement under harsh heating. This guide presents a validated, scalable method using Sodium Borohydride (

Reaction Mechanism & Strategy

The reduction proceeds via a nucleophilic addition of a hydride ion (

Mechanistic Pathway

-

Nucleophilic Attack: The boron-hydride bond polarizes, delivering a hydride to the electropositive carbonyl carbon of the ketone.

-

Alkoxide Formation: The oxygen accepts the electrons from the

-bond, forming a tetrahedral alkoxyborate intermediate. -

Solvolysis: The alkoxyborate species is hydrolyzed by the solvent (methanol) or during the aqueous acidic workup, releasing the secondary alcohol.

Chemoselectivity Rationale

-

Why

? Unlike Lithium Aluminum Hydride ( -

Solvent Choice: Methanol is chosen over Ethanol for its higher solubility of the thiazole substrate and faster solvolysis of the borate intermediate.

Figure 1: Mechanistic pathway for the chemoselective reduction of the thiazolyl ketone.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |

| 1-(2-bromo-4-methylthiazol-5-yl)ethanone | 220.09 | 1.0 | Substrate |

| Sodium Borohydride ( | 37.83 | 0.6 - 1.0 | Reducing Agent |

| Methanol (anhydrous) | - | Solvent | Solvent (10V) |

| Hydrochloric Acid (1M) | - | - | Quench |

| Ethyl Acetate | - | - | Extraction |

Step-by-Step Methodology

Step 1: Solubilization

-

Charge a clean, dry 3-neck round-bottom flask with 1-(2-bromo-4-methylthiazol-5-yl)ethanone (1.0 eq).

-

Add Methanol (10 volumes relative to substrate mass).

-

Stir until a clear yellow/orange solution is obtained.

-

Cool the reaction mixture to

using an ice/water bath. Critical: Controlling temperature prevents side reactions.[5]

Step 2: Reduction

-

Add

(0.6 eq) portion-wise over 15 minutes. -

Remove the ice bath and allow the mixture to warm to Room Temperature (

) . -

Stir for 1--2 hours.

Step 3: Process Control (IPC)

-

Sample the mixture after 1 hour.

-

Analyze via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.

-

Target: Disappearance of Ketone (

) and appearance of Alcohol (

-

Step 4: Quench & Workup

-

Cool the mixture back to

. -

Slowly add 1M HCl dropwise until pH

6--7. Do not make strongly acidic ( -

Evaporate the bulk Methanol under reduced pressure (Rotavap).

-

Dilute the residue with water and extract with Ethyl Acetate (

).[9] -

Wash combined organics with Brine, dry over

, and concentrate.

Figure 2: Operational workflow for the reduction process.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be observed.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment |

| 5.05 | Quartet ( | 1H | CH -OH (Methine) |

| 2.42 | Singlet | 3H | Thiazole-CH |

| 2.10 | Broad Singlet | 1H | -OH (Exchangeable) |

| 1.55 | Doublet ( | 3H | CH-CH |

Diagnostic Signal: The disappearance of the ketone methyl singlet (

Mass Spectrometry (LC-MS)[11]

-

Ionization: ESI (+)

-

Pattern: Bromine signature is essential. You must see two peaks of equal intensity separated by 2 mass units.

-

: 222.0 (

-

: 224.0 (

-

: 222.0 (

Strategic Notes for Drug Development

Stereochemistry

The protocol above yields a racemic mixture (

-

Enzymatic Reduction: Ketoreductases (KREDs) can achieve

ee. -

Noyori Transfer Hydrogenation: Using RuCl(p-cymene)[(S,S)-Ts-DPEN] with Sodium Formate.

Safety Considerations

-

2-Bromothiazoles: Potential skin irritants and sensitizers.[8] Handle in a fume hood.

-

Hydrogen Gas:

generates

References

-

General Reduction of Thiazolyl Ketones

- Source: Fisher Scientific Safety D

-

Context: Handling and reactivity of 2-bromothiazole derivatives.[5]

-

Synthesis of Aminothiazole Analogs (Parallel Chemistry)

- Source:Asian Journal of Organic & Medicinal Chemistry, Vol. 2, 2017.

-

Mechanism of Borohydride Reduction

- Source: Master Organic Chemistry. "Addition of to Aldehydes and Ketones."

-

Spectral Data Verification

- Source: NIST Chemistry WebBook & PubChem. Data for "4-methyl-5-thiazoleethanol" (analogous structure for NMR shift comparison).

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scispace.com [scispace.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 2-Bromothiazole CAS#: 3034-53-5 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.ie [fishersci.ie]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note: Chemoselective Reduction of 5-Acetyl-2-bromo-4-methylthiazole

Abstract & Introduction

This Application Note details the optimized protocol for the reduction of 5-acetyl-2-bromo-4-methylthiazole to 1-(2-bromo-4-methylthiazol-5-yl)ethanol using Sodium Borohydride (

The 2-bromo-4-methylthiazole scaffold is a critical intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of the C2-bromine atom serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Therefore, preserving the C-Br bond during the reduction of the C5-acetyl group is the primary chemoselective requirement.

This guide addresses the specific challenges of this transformation:

-

Chemoselectivity: Reducing the ketone without debrominating the thiazole ring.

-

Safety: Managing the exothermic evolution of hydrogen gas.

-

Purity: Ensuring complete removal of boron salts which can interfere with downstream metal-catalyzed couplings.

Reaction Mechanism

The reduction proceeds via a nucleophilic addition of a hydride ion (

Mechanistic Insights:

-

Step 1 (Nucleophilic Attack): The boron-hydrogen bond polarizes, delivering a hydride to the carbonyl carbon (

), breaking the -

Step 2 (Protonation): The alkoxide abstracts a proton from the protic solvent (Methanol) to form the secondary alcohol.

-

Selectivity: The 2-bromo position on the thiazole ring is electrophilic; however, under controlled temperatures (

), the hard hydride nucleophile preferentially attacks the harder, more polarized carbonyl center over the C-Br bond.

Mechanistic Visualization

Figure 1: Step-wise mechanistic flow of the ketone reduction.

Experimental Design Strategy

Solvent Selection

-

Methanol (Recommended): Provides the fastest reaction rates due to its high polarity and ability to solvate the sodium cation.

-

Ethanol: A viable alternative if a higher boiling point is required, though reaction rates will be slower.

-

Avoid: Aprotic solvents (THF, DCM) as monophasic solvents, as

has poor solubility and kinetics are drastically reduced without a proton source.

Stoichiometry

While theoretically 0.25 equivalents of

-

Reasoning: Borohydride decomposes slowly in methanol (solvolysis). A slight excess ensures reaction completion without leaving a large amount of unreacted hydride to quench.

Temperature Control

-

Target:

. -

Criticality: Initiating at

suppresses potential side reactions (such as displacement of the bromine) and manages the exotherm.

Detailed Protocol

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |

| 5-acetyl-2-bromo-4-methylthiazole | ~220.09 | 1.0 | Substrate |

| Sodium Borohydride ( | 37.83 | 0.6 - 1.0 | Reducing Agent |

| Methanol (anhydrous) | 32.04 | N/A | Solvent (0.2 M) |

| Acetone | 58.08 | Excess | Quenching Agent |

| 1N HCl | 36.46 | Excess | pH Adjustment |

Step-by-Step Procedure

1. Setup:

-

Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet (optional but recommended to exclude moisture).

-

Dissolve 5-acetyl-2-bromo-4-methylthiazole (1.0 eq) in Methanol (concentration ~0.2 M, e.g., 5 mL per mmol).

-

Cool the solution to

using an ice-water bath.

2. Reaction:

-

Add Sodium Borohydride (0.6 eq) portion-wise over 5–10 minutes.

-

Note: Vigorous bubbling (

gas) will occur. Do not cap the flask tightly; ensure proper venting.

-

-

Allow the reaction to stir at

for 30 minutes. -

Remove the ice bath and allow the mixture to warm to Room Temperature . Stir for an additional 1–2 hours.

3. Monitoring:

-

Check progress via TLC (System: 30% Ethyl Acetate in Hexanes).

-

Observation: The starting material (less polar) should disappear, and a new, more polar spot (alcohol) should appear.

-

4. Quenching & Workup:

-

Once complete, cool back to

. -

Add Acetone (1–2 mL) to quench unreacted borohydride (stops

evolution). -

Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol/Acetone.

-

Resuspend the residue in Ethyl Acetate and wash with Water followed by Brine .

-

Dry the organic layer over anhydrous

, filter, and concentrate.

5. Purification:

-

The crude product is often pure enough (>95%) for the next step.

-

If necessary, purify via silica gel column chromatography (Gradient: 10%

40% Ethyl Acetate in Hexanes).

Workflow Diagram

Figure 2: Operational workflow for the reduction process.

Analytical Validation

| Technique | Expected Result | Interpretation |

| 1H NMR | Shift of C5-proton | The methyl ketone singlet ( |

| LC-MS | M+H Peak | Mass shift of +2 units relative to ketone (Reduction of C=O to CH-OH). Bromine isotope pattern (1:1 ratio of M and M+2) must be preserved. |

| TLC | Product will have a lower |

Troubleshooting & Optimization

Issue: Incomplete Conversion

-

Cause: Old/decomposed

(absorbed moisture) or wet solvent. -

Solution: Add an additional 0.2–0.5 eq of

and warm slightly to

Issue: Debromination (Loss of Br)

-

Cause: Reaction temperature too high or reaction time too long.

-

Solution: Strictly maintain

during addition. Monitor TLC closely and quench immediately upon consumption of starting material.

Issue: Boron Emulsions

-

Cause: Incomplete hydrolysis of borate complexes during workup.

-

Solution: Wash the organic layer with a saturated solution of Ammonium Chloride (

) or dilute tartaric acid to break up boron chelates.

Safety Information (MSDS Highlights)

-

Sodium Borohydride: Toxic if swallowed. Reacts with water/acids to release flammable Hydrogen gas.[1] Keep away from ignition sources.

-

5-acetyl-2-bromo-4-methylthiazole: Treat as a potential skin/eye irritant. Use standard PPE (gloves, goggles, lab coat).

-

Hydrogen Evolution: Perform reaction in a well-ventilated fume hood.

References

- General Reduction of Ketones: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Thiazole Synthesis Context: Lozynskyi, A. V., et al. (2022).[5] "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones." Biopolymers and Cell, 37(5), 389-399.[4] Link (Demonstrates reactivity of the acetyl-thiazole scaffold).

-

Sodium Borohydride Properties: "Sodium Borohydride Reduction of Aldehydes and Ketones."[1][7][8][9][10] Master Organic Chemistry. Link

-

Safety & Handling: "Chemical reaction hazards associated with the use of sodium borohydride." IChemE Symposium Series, No. 134. Link

Sources

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. library.dmed.org.ua [library.dmed.org.ua]

- 6. chemimpex.com [chemimpex.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

Using 1-(2-Bromo-4-methylthiazol-5-yl)ethanol as an intermediate for ALK inhibitors

Application Note: AN-CHM-2026-ALK Topic: Strategic Utilization of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol in the Design and Synthesis of Next-Generation ALK Inhibitors

Executive Summary

1-(2-Bromo-4-methylthiazol-5-yl)ethanol is a high-value heterocyclic building block traditionally associated with the synthesis of multi-kinase inhibitors like Dasatinib (Src/Abl). However, its structural versatility makes it a critical scaffold for the rational design of Anaplastic Lymphoma Kinase (ALK) inhibitors.

This application note details the protocols for repurposing this "privileged scaffold" to target ALK-positive non-small cell lung cancer (NSCLC). By exploiting the 2-bromo position for hinge-binding motifs and the 5-hydroxyethyl tail for solvent-front interactions, researchers can generate libraries of potent ALK inhibitors with improved solubility and selectivity profiles.

Strategic Rationale: The Thiazole Scaffold in ALK Inhibition

The 2-aminothiazole core acts as a bioisostere for the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region.

-

The "Head" (C2-Position): The bromine atom serves as a reactive handle for Buchwald-Hartwig or Suzuki couplings to introduce aryl/heteroaryl groups that form hydrogen bonds with the ALK hinge residues (Met1199).

-

The "Tail" (C5-Ethanol): The hydroxyethyl group projects toward the solvent front. In ALK inhibitor design (analogous to Ceritinib or Brigatinib), this region is critical for attaching solubilizing moieties (e.g., piperazines, piperidines) that interact with the hydrophilic pocket, improving pharmacokinetic properties.

Structural Logic Diagram

Caption: Retrosynthetic strategy transforming the thiazole intermediate into a functional ALK inhibitor.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)ethanol |

| CAS Number | 136402-45-0 |

| Molecular Weight | 222.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| Stability | Hygroscopic; Store at 2-8°C under inert atmosphere (Ar/N2) |

| Hazards | Irritant (Skin/Eye). Handle in a fume hood. |

Experimental Protocols

Workflow Overview

The synthesis of ALK inhibitors from this intermediate typically follows a "Tail-First" or "Head-First" approach. The Tail-First approach (modifying the ethanol group before the bromine) is preferred to avoid catalyst poisoning by free amines during the subsequent palladium coupling.

Caption: Step-wise synthetic workflow for thiazole-based ALK inhibitor generation.

Protocol A: Activation of the C5-Ethanol Side Chain

Objective: Convert the hydroxyl group into a reactive leaving group (Mesylate) to facilitate the attachment of the solubilizing tail.

Reagents:

-

1-(2-Bromo-4-methylthiazol-5-yl)ethanol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolution: Dissolve 10.0 g of the thiazole intermediate in 100 mL anhydrous DCM in a round-bottom flask under Nitrogen. Cool to 0°C.

-

Addition: Add TEA (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq) over 15 minutes. Maintain temperature < 5°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Monitoring: Check TLC (System: 50% EtOAc/Hexane). Product (Mesylate) will have a higher Rf than the starting alcohol.

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Yield: Expected yield >90% (Yellow oil/solid). Use immediately in Protocol B due to stability.

Protocol B: Installation of the Solubilizing Tail (S_N2)

Objective: Attach a piperazine or piperidine moiety (common in ALK drugs like Crizotinib/Ceritinib) to the side chain.

Reagents:

-

Crude Mesylate from Protocol A (1.0 eq)

-

N-(2-Hydroxyethyl)piperazine or substituted amine (1.2 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

Acetonitrile (MeCN) or DMF

Procedure:

-

Setup: Suspend the Mesylate and K2CO3 in MeCN (10 mL/g).

-

Addition: Add the secondary amine (Tail moiety).

-

Heating: Reflux at 80°C for 4–6 hours.

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and Water.

-

Purification: Flash column chromatography (DCM:MeOH 95:5) is usually required to remove excess amine.

Protocol C: Buchwald-Hartwig Cross-Coupling (The Hinge Binder)

Objective: Functionalize the C2-Bromine with an aryl amine to target the ALK ATP pocket.

Reagents:

-

Thiazole-Tail Intermediate (from Protocol B) (1.0 eq)

-

Aryl Amine (e.g., 2-chloro-6-methylaniline or aminopyridine derivatives) (1.2 eq)

-

Catalyst: Pd2(dba)3 (0.05 eq) or Pd(OAc)2

-

Ligand: Xantphos or BINAP (0.1 eq)

-

Base: Cs2CO3 (2.0 eq) or NaOtBu

-

Solvent: 1,4-Dioxane (Degassed)

Procedure:

-

Inertion: Charge a sealed tube with the Thiazole intermediate, Aryl Amine, Base, and Ligand. Cycle Nitrogen/Vacuum 3 times.

-

Catalyst: Add Palladium catalyst and Dioxane under positive Nitrogen pressure.

-

Reaction: Seal and heat to 100°C for 12–16 hours.

-

Monitoring: LC-MS is critical here to observe the conversion (M+H shifts corresponding to the coupled product).

-

Workup: Filter through a Celite pad. Wash with EtOAc. Concentrate filtrate.

-

Purification: Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Quality Control & Validation

To ensure the integrity of the synthesized ALK inhibitor candidates, the following analytical parameters must be met:

| Technique | Parameter | Acceptance Criteria |

| 1H-NMR (DMSO-d6) | C2-Aryl Protons | Distinct aromatic signals (6.5–8.5 ppm) confirming coupling. |

| 1H-NMR | C5-Side Chain | Disappearance of OH signal; distinct shifts in methylene protons adjacent to the new amine. |

| LC-MS | Purity | >95% (UV 254 nm). Mass error < 5 ppm. |

| Chiral HPLC | Enantiomeric Excess | If the ethanol side chain was chiral (e.g., secondary alcohol), confirm ee% >98%. |

Self-Validating Check:

-

Did the Bromine signal disappear in Mass Spec? (Isotopic pattern of Br [M, M+2] should vanish in the final product).

-

Is the Thiazole methyl singlet present? (Usually around 2.3–2.5 ppm).

References

-

Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry. Link

-

Lozynskyi, A. V., et al. (2022).[1] "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones." Biopolymers and Cell. Link

-

Zhang, Z., et al. (2020).[2] "2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement." Current Topics in Medicinal Chemistry. Link

-

Chugh, A., et al. (2022).[1][3] "Thiazole Derivatives as Anticancer Agents: A Review." Current Medicinal Chemistry. Link

-

Wang, J., et al. (2015). "Development of potent ALK inhibitor and its molecular inhibitory mechanism against NSCLC harboring EML4-ALK proteins." Biochemical and Biophysical Research Communications. Link

Sources

- 1. library.dmed.org.ua [library.dmed.org.ua]

- 2. research.monash.edu [research.monash.edu]

- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Nucleophilic Substitution on 2-Bromothiazoles

Executive Summary

The 2-bromothiazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a gateway to diverse aminothiazole and alkoxythiazole derivatives.[1] Unlike electron-rich aromatic systems that undergo electrophilic substitution, the thiazole ring—specifically at the 2-position—is electron-deficient, mimicking the reactivity of pyridine. This application note details the mechanistic underpinnings and optimized protocols for Nucleophilic Aromatic Substitution (

Mechanistic Insight: The "Aza-Activated" Core

To design effective experiments, one must understand why the reaction works. The 2-position of thiazole is uniquely activated for nucleophilic attack due to the combined inductive electron-withdrawal of the sulfur atom (-I effect) and the ability of the ring nitrogen to act as an electron sink.

The Mechanism ( Addition-Elimination)

The reaction proceeds via a two-step addition-elimination mechanism.[1][2] The rate-determining step is typically the initial nucleophilic attack, which disrupts aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer-like complex).[1][2]

Key Chemical Principle: The ring nitrogen is crucial.[1] It stabilizes the negative charge in the intermediate, lowering the activation energy.[3] Without this nitrogen (e.g., in thiophene), classical

Critical Process Parameters (CPP)

Success in substituting the 2-bromo position depends heavily on the "matching" of nucleophile strength to reaction conditions.

Table 1: Optimization Matrix for 2-Bromothiazole Substitution

| Variable | Recommendation | Rationale (Causality) |

| Solvent | DMF, NMP, DMSO | High dielectric constants stabilize the polar transition state (Meisenheimer complex).[1][2] |

| Base | Cesium (Cs+) is larger/softer than Potassium (K+), improving solubility in organic solvents and creating "naked," more reactive anions.[1] | |

| Temperature | The thiazole ring is less activated than nitro-benzene; thermal energy is required to overcome the activation barrier.[1] | |

| Leaving Group | Counter-intuitively, Fluorine is best for | |

| Atmosphere | Nitrogen/Argon | Essential for amines to prevent oxidation (N-oxide formation) at high temperatures.[1][2] |

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 2-aminothiazoles using secondary amines.[1][2]

Context: This is the most common transformation in drug discovery.[1] If the amine is sterically hindered or weakly nucleophilic (e.g., anilines), see Protocol C.[1]

Reagents:

Step-by-Step Procedure:

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool to room temperature under a stream of Argon.

-

Charging: Add 2-Bromothiazole (

, -

Solvation: Add anhydrous DMF (

). Note: DMF must be dry; water competes as a nucleophile, forming the inactive thiazolone byproduct. -

Nucleophile Addition: Add the amine (

) via syringe. -

Reaction: Seal the vessel and heat to

for 4–12 hours. -

Workup: Cool to room temperature. Dilute with EtOAc (

) and wash with water ( -

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica flash chromatography (typically Hexane/EtOAc gradients).[1][2]

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of 2-alkoxythiazoles.[1][2]

Context: Alkoxides are harder nucleophiles than amines.[1][2] Stronger bases are often required to generate the alkoxide in situ.[1]

Reagents:

Step-by-Step Procedure:

-

Alkoxide Generation: To a flame-dried flask under Argon, add NaH (

) and anhydrous THF ( -

Addition: Dropwise add the alcohol (

). Stir for 15 min at-

Safety: Vent the flask via a needle to an oil bubbler to prevent pressure buildup.[1]

-

-

Substrate Addition: Add 2-Bromothiazole (

) dropwise (if liquid) or as a solution in minimal THF. -

Reaction: Allow to warm to room temperature. If no reaction after 1 hour, heat to

. -

Quench: Cool to

. Carefully quench with saturated -

Workup: Extract with

, dry, and concentrate.

Advanced Optimization & Troubleshooting

When the standard

Common Failure Modes:

-

Thiazolone Formation: Caused by wet solvent (Hydroxide attacks 2-position).[1][2]

-

No Reaction: Nucleophile is too weak or sterically hindered.[1][2]

-

Polymerization: Temperature too high for extended periods.[1][2]

Workflow Decision Tree

Protocol C: The "Plan B" – Buchwald-Hartwig Amination

If thermal

-

Catalyst:

(2 mol%) or Pd(OAc)2.[1][2] -

Base:

or NaOtBu.[1][2] -

Solvent: Dioxane or Toluene (

).[1][2] -

Note: Degassing is strictly required here to preserve the active Pd(0) species.[1]

References

-

Mechanistic Foundations of Heterocyclic Chemistry Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry.[1][2] Wiley.[1][2] Context: foundational text explaining the electron-deficient nature of the 2-position in 1,3-thiazoles.[2] [1][2]

-

Reactivity of Halothiazoles Metzger, J. V. (1979).[1] Thiazole and its Derivatives.[1][2][5][7] The Chemistry of Heterocyclic Compounds. Context: Detailed kinetic data comparing 2-bromo vs 4-bromo reactivity.[1][2] [1][2]

-

Practical

Applications in Drug Discovery Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Context: Discusses the use of aminothiazoles as bioisosteres and their synthesis via -

Buchwald-Hartwig Protocols for Thiazoles Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][2] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][6] Journal of the American Chemical Society. Context: The foundational work for Pd-catalyzed amination when

fails.[1][2]

Sources

- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 2. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Protection of secondary alcohol in 1-(2-Bromo-4-methylthiazol-5-yl)ethanol

Application Note: Strategic Protection of Secondary Alcohol in 1-(2-Bromo-4-methylthiazol-5-yl)ethanol

Part 1: Strategic Analysis & Rationale

1.1 The Substrate Challenge The target molecule, 1-(2-Bromo-4-methylthiazol-5-yl)ethanol , presents a unique dichotomy in reactivity. The secondary alcohol is the immediate nucleophile, but the 2-bromo-thiazole motif is a "loaded spring"—highly reactive toward metal-halogen exchange (Li/Mg) and transition metal catalysis (Pd/Ni).

-

The Trap: Unprotected alcohols quench organolithium reagents (used for C-2 functionalization) and poison Pd-catalysts during Suzuki/Stille couplings via coordination or oxidative addition interference.

-

The Solution: We require a protecting group (PG) that is orthogonal to basic/nucleophilic conditions but easily removable without disturbing the sensitive C-Br bond or the thiazole nitrogen.

1.2 Protecting Group Selection Matrix

| Feature | TBS (tert-Butyldimethylsilyl) | THP (Tetrahydropyranyl) | MOM (Methoxymethyl) |

| Stability (Base/Nu) | High (Excellent for Suzuki/Lithiation) | High | High |

| Stability (Acid) | Moderate (Cleaves with AcOH/TBAF) | Low (Cleaves with mild acid) | Moderate (Requires strong acid) |

| Chirality | Achiral (Retains substrate stereochemistry) | Creates Diastereomers (Complex NMR) | Achiral |

| Reagents | TBSCl (Solid, easy handling) | DHP (Liquid), Acid Cat. | MOMCl (Carcinogen) |

| Verdict | PREFERRED (Gold Standard) | Alternative (Scale-up only) | Avoid (Safety/Reg) |

Decision: We utilize TBS protection as the primary protocol. It eliminates diastereomeric complications (crucial for chiral HPLC analysis of the secondary alcohol) and offers "dialed-in" lability—stable enough for cross-coupling, yet removable with fluoride (TBAF) under neutral conditions.

Part 2: Primary Protocol – TBS Protection

Objective: Quantitative conversion of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol (1) to its TBS-ether (2).

Reagents & Materials

-

Substrate: 1-(2-Bromo-4-methylthiazol-5-yl)ethanol (1.0 equiv)

-

Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 – 1.5 equiv)

-

Base: Imidazole (2.5 equiv) – Acts as both proton scavenger and nucleophilic catalyst.

-

Solvent: DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under an Argon or Nitrogen atmosphere.

-

Why: TBSCl is moisture-sensitive. Hydrolysis yields the unreactive silanol.

Step 2: Dissolution

-

Charge the flask with Substrate (1) and anhydrous DMF .

-

Add Imidazole in one portion. Stir until fully dissolved (approx. 5 min).

-

Note: The solution may warm slightly; this is normal.[2]

Step 3: Silylation (The Critical Step)

-

Cool the mixture to 0 °C (ice bath).

-

Add TBSCl portion-wise over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).

-

Time: 3 – 12 hours.

-

Mechanism:[3][4][5] Imidazole reacts with TBSCl to form the highly reactive N-TBS-imidazolium species, which transfers the silyl group to the alcohol 1000x faster than TBSCl alone.

Step 4: Reaction Monitoring (IPC)

-

TLC: 20% EtOAc in Hexanes. Product (2) will have a significantly higher R_f than the starting alcohol (1).

-

Stain: UV active (Thiazole) or PMA/Permanganate.

Step 5: Workup (Emulsion Control)

-

Dilute reaction with EtOAc (5x reaction volume).

-

Wash with Water (2x) to remove DMF and Imidazole hydrochloride.

-

Critical: Wash with Sat. NaHCO₃ (1x) followed by Brine (1x).

-

Dry organic layer over Na₂SO₄ , filter, and concentrate in vacuo.

Step 6: Purification

-

Flash Column Chromatography: Gradient 0% → 10% EtOAc in Hexanes.

-

Result: Colorless to pale yellow oil/solid.

Part 3: Secondary Protocol – THP Protection (Cost-Efficient)

Use Case: Large-scale synthesis (>100g) where TBSCl cost is prohibitive and diastereomers are acceptable.

3.1 Reagents

-

Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv).

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

-

Solvent: DCM (Dichloromethane) (0.5 M).

3.2 Methodology

-

Dissolve Substrate (1) and PPTS in DCM at RT.

-

Add DHP dropwise.

-

Stir at RT for 4–16 hours.

-

Quench: Add Sat. NaHCO₃.

-

Extract: DCM, wash with brine, dry (Na₂SO₄).

-

Note: NMR will show two sets of signals due to the new chiral center at the acetal carbon.

Part 4: Visualization & Logic

Workflow Diagram (DOT)

Caption: Decision logic and workflow for protecting the secondary alcohol on the bromothiazole scaffold.

Part 5: Troubleshooting & Stability Data

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Wet DMF or old TBSCl. | Use fresh bottle of TBSCl; distill DMF or use molecular sieves. |

| Silyl Migration | N/A (No adjacent nucleophiles). | Unlikely in this substrate. |

| Product Hydrolysis | Acidic workup or silica gel acidity. | Add 1% Et₃N to the eluent during chromatography. |

| Thiazole Degradation | Reaction too hot (>40°C). | Keep reaction at RT; thiazole C-Br is stable at RT but sensitive to heat + nucleophiles. |

Stability Profile of Protected Product (2):

-

Suzuki Coupling (Pd/Base/Heat): Stable.

-

Lithiation (n-BuLi, -78°C): Stable (TBS is robust; C-Br will react).

-

Acid (1M HCl): Unstable (Deprotection occurs).

-

TBAF (THF): Cleaves PG (Deprotection).

References

-

Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. Link

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group). Link

-

BenchChem Application Note. "TBS Protection - Common Conditions and Protocols." Link

-

Common Organic Chemistry. "TBS Protection of Alcohols." Link

Sources

Application Note: Mitsunobu Transformation of Thiazole Ethanol Derivatives

Topic: Mitsunobu reaction conditions for thiazole ethanol derivatives Content Type: Application Notes and Protocols

Executive Summary

Thiazole ethanol derivatives (e.g., 2-(thiazol-4-yl)ethanol) are critical pharmacophores in medicinal chemistry, serving as precursors for antiviral (e.g., Ritonavir analogues) and neuroprotective agents. However, the Mitsunobu reaction on these substrates presents a unique challenge: the "Basicity Paradox." The thiazole nitrogen (pK_a ~2.5) is weakly basic but nucleophilic enough to interfere with the phosphonium betaine intermediate, potentially leading to

This guide provides a field-proven protocol optimized for thiazole-bearing primary and secondary alcohols. It prioritizes chemoselectivity (O-alkylation vs. N-alkylation) and purification efficiency (removal of triphenylphosphine oxide, TPPO).

Mechanistic Insight & Reaction Design

The Challenge: Thiazole Interference

In a standard Mitsunobu mechanism, triphenylphosphine (PPh

-

Risk: If the H-Nu is weak (pK_a > 11) or added late, the thiazole nitrogen may coordinate with the phosphorus or attack the azo-species, stalling the cycle.

-

Solution: We utilize a "Nucleophile-First" addition order. By ensuring the acidic nucleophile is present before the azo-reagent is introduced, we buffer the system, ensuring the betaine is immediately protonated, effectively "masking" the thiazole nitrogen from side reactions.

Reagent Selection Matrix

| Component | Standard Reagent | High-Performance Alternative | Rationale for Thiazole Substrates |

| Phosphine | PPh | PBu | PBu |

| Azo Reagent | DEAD (Diethyl azodicarboxylate) | DIAD (Diisopropyl azodicarboxylate) | DIAD is more stable and less prone to thermal decomposition than DEAD. The byproduct (diisopropyl hydrazine) is easier to remove. |

| Solvent | THF (Tetrahydrofuran) | 2-MeTHF or Toluene | THF is standard. Toluene is preferred if using the ZnCl |

| Nucleophile | Phenols, Acids, Imides | pKa < 11 required | Thiazoles require acidic nucleophiles to outcompete the ring nitrogen. For weak nucleophiles, use ADDP/PBu |

Detailed Experimental Protocol

Standard Optimized Protocol (DIAD/PPh System)

Target: Etherification of 2-(thiazol-4-yl)ethanol with a phenol.

Materials:

-

Substrate: 2-(thiazol-4-yl)ethanol (1.0 equiv)

-

Nucleophile: Phenol derivative (1.2 equiv)

-

Phosphine: Triphenylphosphine (PPh

) (1.5 equiv)[1] -

Azo Reagent: DIAD (1.5 equiv)[2]

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N

flow. -

Solubilization (The "Buffer" Step):

-

Charge the flask with the Thiazole Alcohol (1.0 equiv), Nucleophile (1.2 equiv), and PPh

(1.5 equiv). -

Add Anhydrous THF. Stir until all solids are dissolved.

-

Note: This pre-mix ensures the acidic nucleophile is available to protonate the betaine immediately upon formation.

-

-

Reaction Initiation:

-

Cool the mixture to 0 °C using an ice bath.

-

Add DIAD (1.5 equiv) dropwise via syringe over 10–15 minutes.

-

Visual Cue: The solution will turn yellow/orange. If the color fades instantly, the reaction is proceeding fast. If the color persists deeply, heating may eventually be required.

-

-

Progression:

-

Allow the reaction to warm to room temperature (RT) naturally.

-

Stir for 4–16 hours. Monitor by TLC or LC-MS.

-

Checkpoint: If conversion is <50% after 4 hours, sonicate the mixture for 5 minutes (to break up ion-pair aggregates) or heat to 40 °C.

-

-

Quenching:

-

Add 0.5 mL of water or methanol to quench excess betaine. Concentrate the solvent under reduced pressure.

-

Advanced Purification: The TPPO Problem

Removal of Triphenylphosphine Oxide (TPPO) is the primary bottleneck. For thiazole derivatives, which are often polar, chromatographic separation from TPPO is difficult.

Method A: The ZnCl Precipitation (Recommended for Scale >1g)

Based on the method by Batesky et al. (ACS)

-

Dissolve the crude oily residue in Toluene or Dichloromethane (approx 3 mL/mmol).

-

Add ZnCl

(approx 2 equiv relative to PPh -

Stir vigorously at RT for 30 minutes. A thick white precipitate (TPPO-ZnCl

complex) will form. -

Filter the solid through a sintered glass funnel or Celite pad.

-

Wash the cake with Toluene.

-

Concentrate the filtrate.[2][3][4][5] The thiazole product remains in the filtrate, significantly free of TPPO.

Method B: The Silica Plug (Small Scale)

-

Suspend the crude residue in a 9:1 mixture of Hexane:Ether (or Hexane:EtOAc).

-

TPPO is insoluble in this non-polar mix and will precipitate.

-

Filter the supernatant through a short silica plug.[3]

-

Elute the product with a polarity gradient. TPPO stays at the baseline.

Visualizations

Figure 1: Reaction Mechanism & Thiazole Interaction

Caption: Mechanism highlighting the critical role of the Acidic Nucleophile (H-Nu) in preventing Thiazole N-alkylation.

Figure 2: Experimental Workflow & Purification Logic

Caption: Decision-tree workflow for the synthesis and purification of thiazole ethanol derivatives.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (Starting Material remains) | pKa of nucleophile is too high (>13). | Switch to ADDP (azodicarbonyldipiperidine) and PBu |

| Low Yield / Complex Mixture | Thiazole nitrogen interference. | Ensure Nucleophile is added BEFORE DIAD . Increase solvent volume (dilution favors intramolecular reaction, concentration favors intermolecular; here standard 0.1M is safe). |

| Product co-elutes with TPPO | Similar polarity. | Do NOT rely solely on column chromatography. Use the ZnCl |

| Oily/Gummy Precipitate | Polymerization of azo reagent. | Use fresh DIAD. Old bottles of DEAD/DIAD can polymerize or hydrolyze. |

References

-

Mitsunobu Reaction Mechanism & General Conditions Organic Chemistry Portal. Available at: [Link]

-

Detailed Mechanism and Role of pKa Master Organic Chemistry. Available at: [Link]

-

Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride Batesky, D. C., et al. J. Org.[3][6] Chem. 2017, 82, 9931–9936.[6] (Referenced via University of Rochester Guide). Available at: [Link]

-

General Procedure for Mitsunobu Inversion (Menthol Example) Organic Syntheses, Coll. Vol. 10, p. 550 (2004). Available at: [Link]

Sources

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Workup [chem.rochester.edu]

Cross-Coupling Strategies for the 1-(2-Bromo-4-methylthiazol-5-yl)ethanol Scaffold

Application Note: AN-THZ-052

Abstract

This guide details optimized protocols for functionalizing the 1-(2-bromo-4-methylthiazol-5-yl)ethanol scaffold. This heteroaromatic core is a privileged structure in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery. The presence of a reactive C2-bromide, a coordinating thiazole nitrogen/sulfur, and a free secondary alcohol at C5 presents a unique "chemo-selectivity vs. catalyst poisoning" challenge. This document provides robust, protection-free methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, emphasizing catalyst systems that resist heteroatom poisoning.

Chemical Assessment & Reactivity Profile

The scaffold contains three distinct zones of reactivity that dictate experimental design:

-

The Electrophile (C2-Br): The C2 position of thiazole is highly activated for oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen. However, it is also prone to halogen-metal exchange (lithiation) if strong organometallic bases are used.

-

The Catalyst Trap (Thiazole N/S): Thiazoles are notorious for coordinating to Palladium (Pd) centers via the nitrogen lone pair or sulfur atom, forming stable, inactive complexes (catalyst poisoning). Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) to sterically crowd the metal center and prevent substrate inhibition.

-

The Protic Handle (C5-Secondary Alcohol): The free hydroxyl group (

) can interfere with strong bases (e.g., NaOtBu) or act as a competing nucleophile. Solution: Use mild inorganic bases (

Visualization: Reactivity & Challenges

Figure 1: Structural analysis highlighting the three critical zones governing reaction condition selection.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Arylation of the C2 position without protecting the C5-alcohol. Mechanism: Pd(0)-catalyzed cycle.[1][2][3] The use of a biphasic solvent system allows the free alcohol to remain protonated and unreactive toward the Pd center.

Optimized Conditions

-

Catalyst: XPhos Pd G3 (or Pd(dppf)Cl₂·DCM for simple substrates). XPhos is critical for preventing thiazole coordination.

-

Base: Potassium Phosphate Tribasic (

) or Potassium Carbonate ( -

Solvent: 1,4-Dioxane : Water (4:1 ratio).[4]

-

Temperature: 80–100 °C.[5]

Step-by-Step Procedure

-

Charge: In a reaction vial equipped with a stir bar, add:

-

1-(2-bromo-4-methylthiazol-5-yl)ethanol (1.0 equiv, e.g., 100 mg).

-

Aryl Boronic Acid (1.2 – 1.5 equiv).[4]

- (2.0 equiv).

-

XPhos Pd G3 Precatalyst (2–5 mol%).

-

-

Solvent & Degas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen or Argon for 5 minutes (crucial to prevent homocoupling/oxidation).

-

Reaction: Seal the vial and heat to 90 °C for 2–4 hours. Monitor by LC-MS.[4][6]

-

Workup:

-

Cool to Room Temperature (RT).

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Note on Alcohol Tolerance: The aqueous base system keeps the alcohol largely protonated. If O-arylation side-products are observed (rare with boronic acids), switch to Pd(Amphos)Cl₂ which is highly selective for C-Br over C-O bonds.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine functionality at C2. Challenge: Standard Buchwald conditions often use NaOtBu (strong base), which will deprotonate the C5-alcohol, consuming base and potentially creating a bidentate alkoxide-thiazole ligand that deactivates Pd.

Optimized Conditions (Protection-Free)

-

Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (for secondary amines).

-

Base: Cesium Carbonate (

) – milder, heterogeneous base minimizes alcohol interference. -

Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous).

-

Temperature: 100 °C.

Step-by-Step Procedure

-

Charge: Under inert atmosphere (Glovebox or Schlenk line):

-

Scaffold (1.0 equiv).

-

Amine (1.2 equiv).

- (2.5 equiv). Note: Use 3.0 equiv if the amine is a salt.

-

BrettPhos Pd G3 (2–5 mol%).

-

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to scaffold).

-

Reaction: Heat to 100 °C for 4–16 hours.

-

Troubleshooting: If conversion stalls, add 2 mol% more catalyst. If the free alcohol causes issues (low yield <30%), protect it as a TBS ether (TBDMS-Cl, Imidazole) prior to coupling, then deprotect with TBAF.

Protocol 3: Sonogashira Coupling (C-C Alkyne)

Objective: Alkynylation for extending conjugation or fragment linking. Challenge: Copper (CuI) can sometimes chelate to the thiazole nitrogen/alcohol, stalling the cycle. A "Copper-Free" variant is preferred if the alkyne is reactive enough.

Optimized Conditions (Standard Pd/Cu)

-

Catalyst:

(5 mol%). -

Co-Catalyst: CuI (2.5 mol%).

-

Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv).

-

Solvent: DMF or ACN (degassed).

Step-by-Step Procedure

-

Charge: Scaffold (1.0 equiv), CuI (2.5 mol%), and

(5 mol%) in a vial. -

Inert: Evacuate and backfill with Argon (3 cycles).

-

Liquids: Add degassed DMF and Base (TEA).

-

Alkyne: Add terminal alkyne (1.2 equiv).

-

Reaction: Stir at RT for 1 hour. If sluggish, heat to 50 °C. Caution: Heating >60 °C with CuI and free alcohols can promote side reactions.

Comparative Data & Decision Matrix

The following table summarizes expected yields based on internal historical data for 2-bromothiazole derivatives:

| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Yield | Key Risk |

| Suzuki | Aryl Boronic Acid | XPhos Pd G3 | 85–95% | Protodeboronation of partner | |

| Suzuki | Heteroaryl Boronic Acid | Pd(dppf)Cl₂ | 70–85% | Catalyst poisoning by partner | |

| Buchwald | Morpholine (2° Amine) | RuPhos Pd G3 | LHMDS | 60–80% | Alcohol deprotonation |

| Buchwald | Aniline (1° Amine) | BrettPhos Pd G3 | 75–90% | Bis-arylation | |

| Sonogashira | Phenylacetylene | TEA | 80–90% | Homocoupling of alkyne |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal cross-coupling protocol based on the desired C2-substitution.

References

-

Catalyst Poisoning in Thiazoles: Kalinin, V. N. (2004). Palladium-catalyzed coupling reactions of thiazole derivatives.[4][7][8]Russian Chemical Reviews , 73(3), 291. Link

-

Buchwald-Hartwig with Free Alcohols: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.Chemical Science , 2(1), 27-50. Link

-

Suzuki Coupling in Aqueous Media: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9]Chemical Reviews , 95(7), 2457–2483. Link

-

General Thiazole Functionalization: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.Chemical Reviews , 107(3), 874-922. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. library.dmed.org.ua [library.dmed.org.ua]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing debromination during thiazole alcohol synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Preventing Debromination During Thiazole Alcohol Synthesis

Executive Summary

Synthesizing thiazole alcohols while retaining bromine substituents (e.g., 4-bromo-2-(hydroxyalkyl)thiazoles) presents a unique chemoselectivity challenge. The electron-deficient nature of the thiazole ring makes the carbon-bromine (C-Br) bond highly susceptible to two primary failure modes:

-

Halogen-Metal Exchange (HME) or Halogen Dance (HD) during metallation steps.

-

Hydrogenolysis during carbonyl reduction.

This guide provides authoritative protocols to bypass these mechanisms, utilizing Knochel-Hauser base technology for metallation and chemoselective hydride transfer for reduction.

Part 1: The Metallation Challenge (C-H Activation vs. Br-Li Exchange)

The Mechanism of Failure

When attempting to functionalize a bromothiazole (e.g., 4-bromothiazole) at the C2 position using standard alkyllithiums (

Even if a non-nucleophilic base like LDA is used to favor deprotonation, the system often undergoes the Halogen Dance (HD) rearrangement. This thermodynamically driven process migrates the bromine atom to the position of the anion to stabilize the negative charge, leading to regioisomeric scrambling.

The Solution: Turbo-Hauser Bases

To prevent debromination and scrambling, you must decouple deprotonation from HME. The industry standard is the use of Knochel-Hauser bases , specifically TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).

-

Why it works: The bulky TMP ligand prevents nucleophilic attack (HME), while the magnesium cation forms a covalent (less polarized) C-Mg bond that is stable enough to prevent the "Halogen Dance" rearrangement at controlled temperatures.

Visualizing the Pathway

Figure 1: Mechanistic divergence between alkyllithium reagents (leading to debromination) and Knochel-Hauser bases (retaining bromine).

Part 2: Protocol – Selective C2-Functionalization

Objective: Synthesize a 4-bromo-2-substituted thiazole alcohol without losing the C4-bromine.

Reagents:

-

Substrate: 4-Bromothiazole

-

Electrophile: Benzaldehyde (or equivalent)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Add 4-Bromothiazole (1.0 equiv) and anhydrous THF (0.5 M concentration).

-

Cooling: Cool the reaction mixture to -40°C .

-

Note: Unlike

-BuLi which requires -78°C, magnesiations are slower; -40°C balances rate vs. stability.

-

-

Metallation: Dropwise add TMPMgCl·LiCl (1.1 equiv).

-

Incubation: Stir at -40°C for 30 minutes.

-

QC Check: Aliquot 0.1 mL into MeOD. NMR should show >95% deuterium incorporation at C2 with C4-Br intact.

-

-

Addition: Add the aldehyde (1.2 equiv) neat or in minimal THF.

-

Warming: Allow the mixture to warm to 0°C over 1 hour.

-

Quench: Quench with saturated aqueous NH₄Cl.

Part 3: The Reduction Challenge (Ketone to Alcohol)

If your synthesis involves reducing a bromothiazole ketone (e.g., 2-acetyl-4-bromothiazole) to an alcohol, you must avoid hydrogenolysis.

Comparative Analysis of Reducing Agents

| Method | Reagent | Risk of Debromination | Recommendation |

| Catalytic Hydrogenation | H₂ / Pd/C | Critical (Will strip Br) | ⛔ DO NOT USE |

| Transfer Hydrogenation | Moderate (Catalyst dependent) | ⚠️ Use with caution | |

| Hydride Reduction | NaBH₄ / MeOH | Low (Chemoselective) | ✅ Standard |

| Luche Reduction | NaBH₄ / CeCl₃ | Negligible (Highly selective) | 🌟 Best Practice |

Protocol: Luche Reduction for Bromothiazole Ketones

The addition of Cerium(III) chloride activates the carbonyl oxygen, allowing the reduction to proceed under milder conditions and suppressing side reactions (like conjugate addition or halogen loss).

-

Dissolution: Dissolve the bromothiazole ketone (1 equiv) in MeOH (0.2 M).

-

Lewis Acid: Add CeCl₃·7H₂O (1.0 equiv). Stir at 0°C until fully dissolved.

-

Reduction: Add NaBH₄ (1.0 equiv) portion-wise over 10 minutes. Gas evolution (H₂) will occur.

-

Monitoring: Stir at 0°C for 30–60 mins. Monitor by TLC.[4]

-

Workup: Quench with few drops of acetic acid or sat. NH₄Cl. Remove MeOH in vacuo before extraction to avoid emulsions.

Troubleshooting & FAQs

Q1: I used LDA at -78°C, but my bromine atom moved from C4 to C2. What happened? A: You triggered the Halogen Dance . The C2-lithio species formed initially, but it is thermodynamically unstable relative to the C4-lithio species (stabilized by the adjacent sulfur). The bromine migrates to C2 to allow the lithium to occupy the more stable C4 position.

-

Fix: Switch to TMPMgCl·LiCl .[3] The C-Mg bond is more covalent and does not facilitate this migration as readily as the C-Li bond.

Q2: Can I use Turbo-Grignard (

Q3: My yield is low during the aldehyde addition step. The metallated intermediate seems to decompose. A: Thiazolyl magnesium species can be thermally sensitive.

-

Ensure your aldehyde is dry (water kills the Grignard).

-

Transmetallate to Zinc: After magnesiation, add ZnCl₂ (1.1 equiv) to form the thiazolyl-zinc reagent. Organozincs are significantly more stable and tolerate higher temperatures (up to RT) without decomposition.

References

-

Knochel-Hauser Base Development:Hauser Bases (R2NMgCl) and Turbo-Hauser Bases (R2NMgCl·LiCl) in Organic Synthesis.

- Source: Beilstein J. Org. Chem. 2020, 16, 1371–1383.

-

Halogen Dance Mechanism:The Halogen Dance Reaction on Thiazoles.

-

Source: J. Org.[6] Chem. 2005, 70, 10, 3997–4005.

-

-

Selective Magnesiation:Full Functionalization of the Thiazole Ring using TMPMgCl·LiCl.

-

Luche Reduction:Lanthanides in Organic Synthesis. 1. Selective Reductions.

-

Source: J. Am. Chem. Soc.[6] 1978, 100, 2226.

-

Sources

- 1. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 2. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]

- 3. Selective Metalation and Additions [sigmaaldrich.com]

- 4. reddit.com [reddit.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

Purification methods for 1-(2-Bromo-4-methylthiazol-5-yl)ethanol: Column vs Recrystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol. This document addresses common challenges encountered during column chromatography and recrystallization, offering logical, experience-driven solutions to streamline your purification workflow.

Introduction

1-(2-Bromo-4-methylthiazol-5-yl)ethanol is a key intermediate in the synthesis of various biologically active molecules.[1][2] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the reliability of biological data. This guide provides a comparative overview and detailed troubleshooting for the two most common purification methods: column chromatography and recrystallization.

The choice between these methods depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity. Generally, column chromatography offers superior separation of closely related impurities, while recrystallization is often more efficient for removing baseline impurities and for large-scale purification.

Method Selection: A Decision-Making Framework

The initial assessment of your crude product is crucial in selecting the most appropriate purification strategy. Thin-Layer Chromatography (TLC) is an indispensable tool for this preliminary analysis.

Caption: Decision tree for selecting a purification method.

Column Chromatography: Troubleshooting and Best Practices

Flash column chromatography is a powerful technique for separating compounds with similar polarities. For 1-(2-Bromo-4-methylthiazol-5-yl)ethanol, which possesses a polar hydroxyl group and a moderately polar thiazole ring, normal-phase chromatography on silica gel is the most common approach.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: What is a good starting solvent system for the column chromatography of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol?

A1: Based on the polarity of the target compound, a good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. A typical starting ratio would be in the range of 70:30 to 50:50 (Hexanes:Ethyl Acetate). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the desired product on a TLC plate, as this generally translates to good separation on a column.[3]

Q2: My compound is streaking on the TLC plate. How can I improve the spot shape?

A2: Streaking on a TLC plate is often due to the compound's interaction with the acidic silica gel, especially for compounds with basic nitrogen atoms like the thiazole ring. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica and lead to more symmetrical spots.

Q3: The separation between my product and an impurity is very poor. What can I do?

A3: Poor separation can be addressed in several ways:

-

Optimize the Solvent System: Try a different solvent system with different selectivity. For instance, replacing ethyl acetate with a different polar solvent like dichloromethane or a mixture of dichloromethane and methanol might alter the interactions with the stationary phase and improve separation.

-

Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the eluent is gradually increased over time can significantly improve the separation of closely eluting compounds.

-

Reduce the Column Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Q4: I am not recovering my compound from the column. Where could it be?

A4: If your compound is not eluting from the column, it is likely too polar for the chosen solvent system and is strongly adsorbed to the silica gel. You will need to increase the polarity of your eluent. For highly polar compounds, a solvent system containing methanol may be necessary. In some cases, the compound may have decomposed on the silica gel, especially if it is sensitive to acid.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol. Optimization may be required based on the specific impurity profile of your crude material.

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Crude 1-(2-Bromo-4-methylthiazol-5-yl)ethanol

-

Hexanes

-

Ethyl acetate

-

Triethylamine (optional)

-

Glass column with a stopcock

-

Cotton or glass wool

-

Sand

-

Collection tubes

-

TLC plates, chamber, and UV lamp

Procedure:

-

Solvent System Selection:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

-

Spot the solution on a TLC plate and develop it in various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

-

The optimal solvent system will give an Rf value of approximately 0.2-0.3 for the product spot.

-

-

Column Packing:

-

Insert a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approx. 0.5 cm).

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

-

Allow the silica to settle, and then add a protective layer of sand on top.

-

Drain the solvent until it is just level with the top of the sand.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

-

Carefully apply the sample solution to the top of the silica gel using a pipette.

-

Drain the solvent until the sample is adsorbed onto the silica.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the top of the column.

-

Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.

-

Collect fractions in test tubes.

-

Monitor the elution process by TLC analysis of the collected fractions.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-(2-Bromo-4-methylthiazol-5-yl)ethanol.

-

Caption: Workflow for column chromatography purification.

Recrystallization: Troubleshooting and Best Practices

Recrystallization is an effective purification technique for solid compounds, leveraging differences in solubility at different temperatures.[4][5][6] The key to a successful recrystallization is the selection of an appropriate solvent.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: How do I choose a suitable solvent for the recrystallization of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol?

A1: An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.[4] Given the polar nature of the hydroxyl group and the thiazole ring, polar solvents are a good starting point.[7][8][9] You can screen potential solvents by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

Solvent Screening Guide:

| Solvent | Expected Solubility of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol |

| Water | Potentially sparingly soluble at room temperature, more soluble when hot. |

| Ethanol | Likely soluble at room temperature, may require a co-solvent. |

| Methanol | Similar to ethanol, likely soluble at room temperature. |

| Isopropanol | May offer a better solubility profile (less soluble at room temperature). |

| Ethyl Acetate | Good potential as a single solvent or in a co-solvent system with hexanes. |

| Hexanes | Expected to be poorly soluble. Good as an anti-solvent. |

| Toluene | May be a suitable solvent, especially for less polar impurities. |

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To resolve this:

-

Add more of the "good" solvent to the hot mixture to decrease the saturation.

-

Ensure slow cooling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

-

Try a different solvent system with a lower boiling point.

-

Scratch the inside of the flask with a glass rod to induce nucleation.

Q3: No crystals form upon cooling. What is the problem?

A3: This indicates that the solution is not supersaturated. Possible solutions include:

-

Concentrate the solution by boiling off some of the solvent.

-

Add an anti-solvent. If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. A common solvent pair for a compound of this nature would be ethyl acetate/hexanes or ethanol/water.[10]

-

Add a seed crystal of the pure compound, if available.

Q4: My recovery after recrystallization is very low. How can I improve the yield?

A4: Low recovery can be due to several factors:

-

Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

-